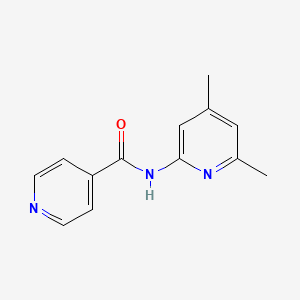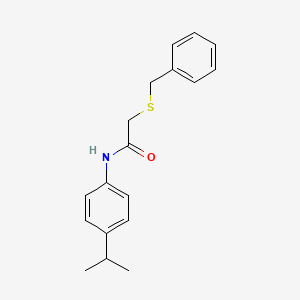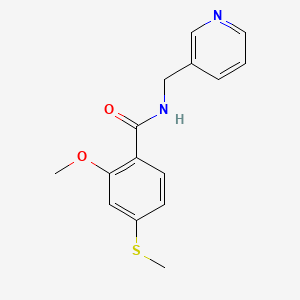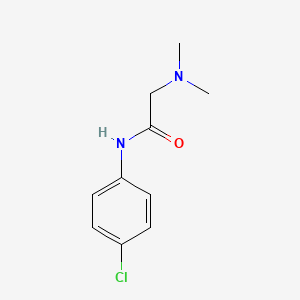![molecular formula C21H23N3O2S B5709293 N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide, also known as MN-64, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to a class of compounds known as sulfonamides, which have been used for decades as antibiotics and antifungal agents. However, MN-64 has shown promise in a different area of research, specifically in the field of neuroscience and drug discovery.
作用機序
The exact mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide is still being studied, but it is believed to involve modulation of the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in several cellular processes, including the regulation of calcium signaling, oxidative stress, and apoptosis. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide has been shown to enhance the activity of the sigma-1 receptor, which may lead to increased neuronal survival and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide has several biochemical and physiological effects, including the ability to reduce oxidative stress, decrease inflammation, and improve cognitive function. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide is its high affinity for the sigma-1 receptor, which makes it a promising candidate for drug development. However, there are also several limitations to its use in lab experiments, including its low solubility in water and the need for specialized equipment and expertise to synthesize and purify the compound.
将来の方向性
There are several potential future directions for research on N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of new derivatives with improved efficacy and safety profiles. Additionally, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide may have potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Further research is needed to fully understand the potential of this compound in the field of drug discovery and neuroscience.
合成法
The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide involves several steps, starting with the reaction of 2-naphthalenesulfonyl chloride with 4-(4-methyl-1-piperazinyl)aniline in the presence of a base such as triethylamine. This is followed by purification and isolation of the product using column chromatography. The final product is a white crystalline powder with a melting point of around 180°C.
科学的研究の応用
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide has been extensively studied for its potential use as a therapeutic agent for several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in regulating several cellular processes such as calcium signaling, oxidative stress, and neuronal survival.
特性
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-23-12-14-24(15-13-23)20-9-7-19(8-10-20)22-27(25,26)21-11-6-17-4-2-3-5-18(17)16-21/h2-11,16,22H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZUUMCJRWBPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)









